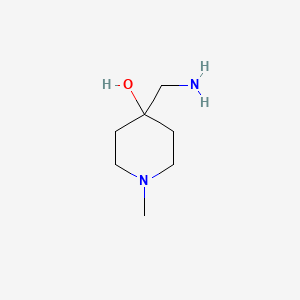

4-(Aminomethyl)-1-methylpiperidin-4-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFGHWNBYGKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424441 | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26228-68-2 | |

| Record name | 4-(Aminomethyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26228-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)-1-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Aminomethyl)-1-methylpiperidin-4-ol, a piperidine derivative with significant potential in pharmacological research. This document details its chemical and physical properties, CAS registry numbers, safety and handling information, a potential synthetic route, and its role as a potential M3 muscarinic receptor antagonist.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. It is available as a free base and as a dihydrochloride salt.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number (Free Base) | 26228-68-2[1] |

| CAS Number (Dihydrochloride) | 23804-63-9[2] |

| Molecular Formula (Free Base) | C₇H₁₆N₂O |

| Molecular Formula (Dihydrochloride) | C₇H₁₈Cl₂N₂O[2] |

| Molecular Weight (Free Base) | 144.22 g/mol |

| Molecular Weight (Dihydrochloride) | 217.14 g/mol [2] |

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value (Estimated or from Analogs) |

| Appearance | Expected to be a solid or liquid at room temperature |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents |

Table 2: Physicochemical Properties

Synthesis

A potential synthetic route to this compound can be adapted from established methods for the synthesis of substituted piperidines. A plausible approach involves the following conceptual steps:

Figure 1: Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the synthesis of similar compounds would involve:

-

Cyanohydrin Formation: 1-Methyl-4-piperidone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin. The reaction is typically carried out at low temperatures to control its exothermic nature.

-

Nitrile Reduction: The resulting cyanohydrin, which contains a nitrile group, is then reduced to a primary amine. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Raney nickel or palladium on carbon).

-

Work-up and Purification: Following the reduction, the reaction mixture is carefully quenched and worked up to isolate the crude product. Purification is typically achieved through techniques such as distillation or column chromatography to yield pure this compound.

Biological Activity: M3 Muscarinic Receptor Antagonism

Research has identified a class of 4-aminomethylpiperidine derivatives as potent and selective M3 muscarinic receptor antagonists.[3] The M3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the effects of acetylcholine in various tissues, leading to smooth muscle contraction and glandular secretion.[4]

Antagonism of the M3 receptor can be beneficial in treating conditions characterized by excessive smooth muscle contraction, such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Signaling Pathway

The M3 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction.

An M3 receptor antagonist, such as potentially this compound, would competitively bind to the receptor, preventing acetylcholine from binding and thereby inhibiting this signaling pathway.

Figure 2: M3 muscarinic receptor signaling pathway and the inhibitory action of an antagonist.

Safety and Handling

-

Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

-

Precautionary Statements (Recommended):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Table 3: Anticipated GHS Hazard and Precautionary Statements

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable building block for the synthesis of pharmacologically active compounds. Its potential as an M3 muscarinic receptor antagonist makes it a compound of interest for research in areas such as urology and pulmonology. Further investigation into its specific physicochemical properties, optimization of its synthesis, and detailed pharmacological profiling are warranted to fully elucidate its therapeutic potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions, considering the potential hazards associated with piperidine derivatives.

References

- 1. 4-(Aminomethyl)-1-methyl-piperidin-4-ol | 26228-68-2 [chemicalbook.com]

- 2. 23804-63-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 3. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Technical Guide: Synthesis and Characterization of 4-(Aminomethyl)-1-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including a tertiary amine, a primary amine, and a tertiary alcohol, make it a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis and characterization of this compound, including experimental protocols and comparative analytical data.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-methyl-4-piperidone. The first step involves a Henry reaction (nitroaldol reaction) with nitromethane to form the intermediate 4-(nitromethyl)-1-methylpiperidin-4-ol. The subsequent step is the reduction of the nitro group to a primary amine using a catalyst such as Raney nickel. The most readily available literature procedure details the synthesis of the acetate salt of the final compound[1]. A subsequent basification step would be required to obtain the free base.

Experimental Protocols

Step 1: Synthesis of 4-(Nitromethyl)-1-methylpiperidin-4-ol

This procedure is adapted from the synthesis of the precursor to 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[1].

-

Materials:

-

1-methyl-4-piperidinone (1 mole, 113 g)

-

Nitromethane (1.3 moles, 75 g)

-

Sodium metal (1 mole, 23 g)

-

Anhydrous Ethanol (1500 ml)

-

Glacial Acetic Acid (150 g)

-

Ethyl acetate

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add a mixture of 1-methyl-4-piperidinone and nitromethane dropwise, maintaining the reaction temperature at 50°C[1].

-

Stir the solution for 4 hours at 50°C[1].

-

After 4 hours, cool the reaction mixture and add glacial acetic acid dropwise to neutralize the solution[1].

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure[1].

-

The residue, which is the crude 4-(nitromethyl)-1-methylpiperidin-4-ol, can be crystallized from ethyl acetate for purification[1].

-

Step 2: Synthesis of this compound Acetate

-

Materials:

-

Crude 4-(nitromethyl)-1-methylpiperidin-4-ol from Step 1

-

Ethanol (1 liter)

-

Raney nickel catalyst (approx. 2 teaspoons)[1]

-

Hydrogen gas

-

Acetonitrile

-

-

Procedure:

-

Dissolve the crude 4-(nitromethyl)-1-methylpiperidin-4-ol in ethanol[1].

-

Carefully add the Raney nickel catalyst to the solution[1].

-

Hydrogenate the mixture at ambient temperature for 3 hours[1]. The pressure for hydrogenation is not specified in the source but is typically performed at pressures ranging from atmospheric to a few bars.

-

After the reaction is complete, filter the mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate to obtain the crude product.

-

Crystallize the residue from acetonitrile to yield 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[1]. A yield of 39% has been reported for the acetate salt[1].

-

Step 3: Preparation of this compound (Free Base)

A detailed experimental protocol for the preparation of the free base from its acetate salt is not explicitly available in the searched literature. However, a standard acid-base workup can be employed.

-

Materials:

-

4-(Aminomethyl)-1-methyl-4-piperidinol acetate

-

A suitable base (e.g., aqueous sodium hydroxide or potassium carbonate solution)

-

An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

-

Inferred Procedure:

-

Dissolve the acetate salt in water.

-

Add a base to the aqueous solution to deprotonate the ammonium and piperidinium ions, bringing the pH to >10.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts and dry over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free base, this compound.

-

Characterization

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [2] |

| Molecular Weight | 144.22 g/mol | [2] |

| CAS Number | 26228-68-2 | [2] |

| Predicted XlogP | -1.0 | [3] |

| Hazard | Irritant | [2] |

Spectroscopic Data (Predicted and Comparative)

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for this compound is not available. However, based on the structure and spectra of related compounds such as 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine[5], the following proton signals can be anticipated (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.2 | m | 4H | Piperidine ring protons adjacent to N |

| ~ 2.5 - 2.7 | s | 2H | -CH₂-NH₂ |

| ~ 2.3 | s | 3H | N-CH₃ |

| ~ 1.5 - 1.9 | m | 4H | Piperidine ring protons |

| Broad | s | 3H | -OH, -NH₂ |

¹³C NMR Spectroscopy

Similarly, a ¹³C NMR spectrum for the target compound is not published. The expected chemical shifts, based on data for 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine, are outlined below:

| Chemical Shift (ppm) | Assignment |

| ~ 70 | C-OH (quaternary) |

| ~ 55 | Piperidine carbons adjacent to N |

| ~ 50 | -CH₂-NH₂ |

| ~ 46 | N-CH₃ |

| ~ 35 | Piperidine carbons |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present. Data from related compounds suggests the following absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H and N-H stretching |

| 2950 - 2800 | C-H stretching (aliphatic) |

| 1650 - 1550 | N-H bending |

| 1100 - 1000 | C-O stretching |

Mass Spectrometry

Predicted mass spectrometry data suggests the following for this compound[3]:

| Adduct | m/z |

| [M+H]⁺ | 145.13355 |

| [M+Na]⁺ | 167.11549 |

Visualizations

Synthesis Workflow

References

- 1. prepchem.com [prepchem.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 23804-63-9|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]

Spectral Data Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Technical Overview

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical research, providing essential information for structural elucidation and purity assessment. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its structural components.

Predicted Spectral Data

The following tables summarize the expected and observed spectral data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Observed Data for its Analogs

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 1-Methylpiperidin-4-ol | Observed Chemical Shift (δ, ppm) for 4-(Aminomethyl)piperidine [1] |

| H-2, H-6 (axial) | 2.0 - 2.2 | ~2.1 | 3.08 |

| H-2, H-6 (equatorial) | 2.6 - 2.8 | ~2.7 | 2.60 |

| H-3, H-5 (axial) | 1.4 - 1.6 | ~1.5 | 1.70 |

| H-3, H-5 (equatorial) | 1.7 - 1.9 | ~1.8 | 1.13 |

| N-CH₃ | 2.2 - 2.4 | ~2.3 | - |

| C-CH₂-N | 2.5 - 2.7 | - | 2.56 |

| OH | Variable | Variable | - |

| NH₂ | Variable | - | Variable |

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Observed Data for its Analogs

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 1-Methylpiperidin-4-ol | Observed Chemical Shift (δ, ppm) for 4-(Aminomethyl)piperidine |

| C-4 | 68 - 72 | ~70 | - |

| C-2, C-6 | 52 - 56 | ~54 | 46.5 |

| C-3, C-5 | 34 - 38 | ~36 | 29.5 |

| N-CH₃ | 45 - 49 | ~47 | - |

| C-CH₂-N | 48 - 52 | - | 45.8 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound and Observed Data for its Analogs

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Observed Frequency (cm⁻¹) for 1-Methylpiperidin-4-ol | Observed Frequency (cm⁻¹) for 4-(Aminomethyl)piperidine |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) | 3300 - 3500 (broad) | - |

| N-H (amine) | Stretching | 3300 - 3500 (two bands) | - | 3300 - 3400 |

| C-H (alkane) | Stretching | 2850 - 3000 | 2850 - 2950 | 2800 - 3000 |

| N-H (amine) | Bending | 1590 - 1650 | - | ~1600 |

| C-N | Stretching | 1000 - 1250 | 1000 - 1200 | 1000 - 1200 |

| C-O | Stretching | 1000 - 1200 | ~1050 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound and Observed Data for its Analogs

| Parameter | Predicted Value for this compound | Observed Value for 1-Methylpiperidin-4-ol | Observed Value for 4-(Aminomethyl)piperidine |

| Molecular Formula | C₇H₁₆N₂O | C₆H₁₃NO | C₆H₁₄N₂ |

| Molecular Weight | 144.22 g/mol | 115.18 g/mol | 114.19 g/mol |

| [M+H]⁺ (m/z) | 145.13 | 116.11 | 115.13 |

| Key Fragment Ions (m/z) | 127 ([M-H₂O]⁺), 114 ([M-CH₂NH₂]⁺), 98, 71, 58 | 100 ([M-CH₃]⁺), 98, 70, 57 | 97 ([M-NH₃]⁺), 84, 70, 56 |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for spectral data acquisition and analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationship for spectral prediction.

Conclusion

While direct experimental spectral data for this compound is not currently available in the public domain, a robust prediction of its NMR, IR, and MS spectra can be made by analyzing its constituent structural motifs present in known analogs. This technical guide provides a foundational framework for researchers to anticipate the spectral characteristics of the target compound and outlines standard protocols for its empirical characterization. The provided workflows offer a clear visual representation of the processes involved in spectroscopic analysis. It is recommended that any future synthesis of this compound be accompanied by a full spectral characterization to confirm its structure and provide a valuable reference for the scientific community.

References

"4-(Aminomethyl)-1-methylpiperidin-4-ol" solubility in different solvents

An In-depth Technical Guide to the Solubility of 4-(Aminomethyl)-1-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of this compound, a key consideration for its handling, formulation, and application in research and development. Due to the absence of specific published quantitative data, this guide is based on the analysis of its chemical structure and established principles of solubility for analogous compounds.

Core Concepts: Predicting Solubility

The solubility of an organic molecule is governed by its molecular structure and the principle of "like dissolves like." The presence of polar functional groups that can engage in hydrogen bonding, such as hydroxyl (-OH) and amine (-NH₂) groups, generally confers solubility in polar solvents like water.[1][2] Conversely, a larger non-polar hydrocarbon structure decreases aqueous solubility.[3] For ionizable compounds like amines, solubility is also highly dependent on the pH of the medium.

The structure of this compound contains:

-

A primary amine (-CH₂NH₂)

-

A tertiary amine (-N(CH₃)-)

-

A hydroxyl group (-OH)

-

A seven-carbon piperidine ring scaffold

The presence of three polar, hydrogen-bonding capable groups (one hydroxyl and two amines) suggests a high affinity for polar solvents. The two amine groups also indicate that the compound's solubility will be significantly enhanced in acidic aqueous solutions due to the formation of water-soluble ammonium salts.[4]

Data Presentation: Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The molecule contains multiple functional groups (hydroxyl, primary amine, tertiary amine) capable of forming strong hydrogen bonds with water.[5] While the carbon count is seven, the high polarity from these groups is expected to overcome the hydrophobic nature of the carbon backbone. |

| 5% Aqueous HCl | Acidic Aqueous | Highly Soluble | The primary and tertiary amine groups are basic and will be protonated by the acid to form highly polar, water-soluble ammonium hydrochloride salts.[4] |

| 5% Aqueous NaOH | Basic Aqueous | Soluble | As a basic compound, its solubility in a basic solution is expected to be comparable to or slightly less than in neutral water. The compound should remain soluble due to its inherent polarity. |

| Methanol / Ethanol | Polar Protic | Soluble | Amines and alcohols are typically soluble in alcohol solvents through hydrogen bonding and dipole-dipole interactions.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including amines. |

| Dichloromethane (DCM) | Slightly Polar | Sparingly Soluble to Insoluble | The high polarity of the compound from multiple hydrogen-bonding groups likely limits its solubility in less polar solvents like DCM. |

| Hexane / Toluene | Non-polar | Insoluble | The significant polarity and hydrogen bonding capability of the molecule are incompatible with non-polar solvents.[6] |

Experimental Protocols: Determining Thermodynamic Solubility

The definitive method for quantifying the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted standard for determining thermodynamic (or equilibrium) solubility.[7]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, low-binding)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 48 hours).[7]

-

Phase Separation: After equilibration, allow the vial to stand, permitting the excess solid to sediment. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-particles.

-

Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or other suitable analytical method.

-

Calculation: Calculate the solubility in units such as mg/mL or mmol/L based on the measured concentration and any dilution factors.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. byjus.com [byjus.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Stability and Storage of 4-(Aminomethyl)-1-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(Aminomethyl)-1-methylpiperidin-4-ol. Due to the limited availability of specific stability data for this exact molecule, this guide extrapolates information from structurally related compounds, particularly piperidine derivatives and amino alcohols. It also outlines standard methodologies for conducting stability studies in line with regulatory expectations.

Overview of Chemical Properties and Structure

This compound is a substituted piperidine derivative containing a tertiary alcohol and a primary aminomethyl group. Its structure features a tertiary amine within the piperidine ring, which can influence its basicity and reactivity. The presence of both hydroxyl and amino groups suggests potential susceptibility to oxidation and other degradation pathways.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₆N₂O

-

Molecular Weight: 144.21 g/mol

-

Key Functional Groups: Tertiary amine (in-ring), primary amine, tertiary alcohol

Recommended Storage and Handling

Based on safety data sheets for structurally similar compounds, the following general storage and handling procedures are recommended to maintain the integrity of this compound:

-

Temperature: Store in a cool, dry place. Some suppliers of the dihydrochloride salt of this compound utilize cold-chain transportation, suggesting that refrigeration (2-8 °C) may be optimal for long-term storage to minimize potential degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and reaction with atmospheric carbon dioxide.

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Light: Protect from light, as UV exposure can promote degradation in many organic molecules.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can induce vigorous reactions and degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been empirically detailed in the available literature, potential degradation routes can be inferred based on the functional groups present and the known reactivity of related piperidine compounds.

-

Oxidation: The tertiary amine of the piperidine ring and the primary aminomethyl group are susceptible to oxidation. This can lead to the formation of N-oxides and other degradation products. The presence of a tertiary alcohol also presents a potential site for oxidative cleavage.

-

Reaction with Hydroxyl Radicals: Studies on the atmospheric degradation of piperidine show that reaction with hydroxyl radicals can lead to H-abstraction from both the C-H and N-H bonds. This can result in the formation of imines, nitrosamines, and nitramines as primary products.

-

Acid/Base Catalyzed Degradation: Extreme pH conditions can catalyze degradation, although specific mechanisms for this compound are not documented.

-

Thermal Degradation: Elevated temperatures can promote decomposition. For related compounds like piperazine, thermal degradation can lead to the formation of products such as N-formylpiperazine and ammonium.

Below is a logical diagram illustrating the potential degradation triggers and resulting product classes.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and demonstrate the specificity of analytical methods.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80°C for up to 7 days. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for up to 7 days. |

| Oxidative Stress | Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days. |

| Thermal Stress | Expose the solid compound to dry heat at a temperature above the recommended accelerated storage temperature (e.g., 70-80°C) for an extended period. |

| Photostability | Expose the solid compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light. A dark control sample should be stored under the same conditions but protected from light. |

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and appropriate storage conditions for the compound.

Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective technique for analyzing piperidine-containing compounds.

Table 3: Typical HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted) is often effective. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection (wavelength to be determined by the UV spectrum of the compound and its degradants). |

| Temperature | Ambient or controlled (e.g., 30°C). |

Since this compound lacks a strong chromophore, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride may be necessary for sensitive detection.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of unknown degradants.

The following diagram illustrates the workflow for developing and validating a stability-indicating analytical method.

Caption: Workflow for stability-indicating analytical method development.

Summary and Conclusions

Unraveling the Biological Role of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Review of Currently Available Data

Researchers, scientists, and drug development professionals are constantly seeking novel molecules with therapeutic potential. One such compound, 4-(Aminomethyl)-1-methylpiperidin-4-ol, has appeared in chemical supplier databases, yet a thorough review of scientific literature and patent databases reveals a significant gap in our understanding of its biological function. At present, there is no publicly available data detailing its mechanism of action, biological targets, or any associated signaling pathways.

This technical guide addresses the current state of knowledge regarding this compound and underscores the absence of empirical data on its biological activity. While the compound is commercially available for research purposes, it appears that its pharmacological profile has not yet been characterized or published in peer-reviewed literature.

The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry

Despite the lack of specific information for this compound, its core structure, the piperidine ring, is a well-established and highly significant scaffold in modern drug discovery.[1][2] Piperidine derivatives are integral to a wide array of pharmaceuticals due to their ability to interact with various biological targets with high affinity and selectivity.

The versatility of the piperidine moiety allows for the synthesis of diverse molecular architectures, leading to compounds with a broad spectrum of pharmacological activities.[3][4] These include, but are not limited to:

-

Anticancer Agents: Many piperidine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Agents: The piperidine scaffold is found in numerous antibacterial and antifungal compounds.[3][5]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring facilitates crossing the blood-brain barrier, making it a common feature in drugs targeting CNS disorders.

-

Enzyme Inhibitors: Piperidine derivatives have been successfully designed as inhibitors for a range of enzymes, including Dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes.[6]

Potential Areas for Future Investigation

Given the prevalence of the piperidine scaffold in bioactive molecules, this compound represents an unexplored chemical entity with potential for biological activity. The presence of a primary aminomethyl group and a tertiary alcohol on the piperidine ring provides functional groups that could engage in specific interactions with biological macromolecules.

Future research efforts to elucidate the mechanism of action of this compound would likely involve a series of foundational experiments.

Hypothetical Experimental Workflow

A logical first step in characterizing the biological activity of a novel compound like this compound would be to perform a broad screening to identify potential biological effects. This could be followed by more focused studies to determine its specific targets and mechanism of action. A hypothetical workflow is outlined below.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of "4-(Aminomethyl)-1-methylpiperidin-4-ol": A Methodological Framework

Introduction

"4-(Aminomethyl)-1-methylpiperidin-4-ol" is a substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmacologically active compounds, suggesting that this particular molecule could serve as a valuable building block in drug discovery. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the biological characterization of this specific compound. While numerous studies detail the synthesis and biological activities of related piperidine-containing molecules, specific experimental data on the bioactivity of "this compound" remains unpublished.

This technical guide, therefore, outlines a comprehensive, hypothetical framework for the initial biological activity screening of "this compound". The proposed experimental workflow is designed to elucidate its potential therapeutic value and is based on established methodologies for novel chemical entity characterization. This document is intended for researchers, scientists, and drug development professionals as a roadmap for initiating the biological evaluation of this and similar compounds.

Proposed Experimental Workflow for Biological Screening

The initial screening of a novel compound like "this compound" should be systematic, progressing from broad-based primary assays to more focused secondary and mechanistic studies. The following workflow is proposed:

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Detailed Experimental Protocols

Given the absence of specific data for "this compound," the following protocols are generalized methodologies that are broadly applicable for the initial screening of a novel small molecule.

General Cell Viability/Cytotoxicity Assay

This initial screen is crucial to determine the concentration range at which the compound can be tested without inducing non-specific toxicity and to identify any potential cytotoxic effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.

-

Treatment: Add the compound dilutions to the cells in triplicate, including a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Receptor Binding Assays (Hypothetical)

Based on the activities of structurally related piperidines, initial screening could focus on G-protein coupled receptors (GPCRs), such as opioid, serotonin, or dopamine receptors, and ion channels.

Principle: Radioligand binding assays measure the affinity of a compound for a specific receptor. This is achieved by competing for the binding of a known radiolabeled ligand to the receptor.

Protocol (Example for Opioid Receptor Binding):

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human mu-opioid receptor (hMOR).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO), and varying concentrations of "this compound".

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data using non-linear regression.

Potential Signaling Pathway Involvement

Should primary screening reveal activity against a particular target class, for instance, a specific GPCR, subsequent studies would be necessary to elucidate the downstream signaling pathway.

Caption: A simplified, hypothetical GPCR signaling cascade potentially modulated by the test compound.

Quantitative Data Presentation

As no experimental data for "this compound" is currently available, the following tables are templates for how such data should be structured for clear comparison once generated.

Table 1: In Vitro Cytotoxicity Profile

| Cell Line | IC50 (µM) |

| HeLa | Data not available |

| A549 | Data not available |

| MCF-7 | Data not available |

| HEK293 | Data not available |

Table 2: Receptor Binding Affinity Profile

| Receptor Target | Ki (nM) |

| Mu-Opioid Receptor | Data not available |

| Kappa-Opioid Receptor | Data not available |

| Delta-Opioid Receptor | Data not available |

| Serotonin Receptor 5-HT2A | Data not available |

| Dopamine Receptor D2 | Data not available |

"this compound" represents an unexplored chemical entity with potential for biological activity based on its structural features. The lack of existing data necessitates a systematic screening approach as outlined in this guide. The proposed workflow, from initial cytotoxicity and broad-based screening to more in-depth mechanistic studies, provides a robust framework for elucidating the pharmacological profile of this compound. The generation of quantitative data and the investigation of potential signaling pathways will be critical in determining its potential as a lead compound for future drug development efforts.

The Strategic Role of 4-(Aminomethyl)-1-methylpiperidin-4-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, saturated heterocyclic scaffolds have emerged as privileged structures, capable of imparting desirable three-dimensional geometry to drug candidates. Among these, the piperidine moiety is particularly prominent, featured in numerous approved drugs. This technical guide delves into the specifics of a valuable, yet underexplored, building block: 4-(Aminomethyl)-1-methylpiperidin-4-ol . This guide will illuminate its synthetic accessibility, potential applications in drug discovery, and its role as a versatile scaffold for generating innovative drug candidates.

Introduction to the this compound Scaffold

This compound is a unique bifunctional building block. It possesses a rigid piperidine core, which reduces conformational flexibility and can lead to improved binding affinity and selectivity for a biological target. The presence of a primary amine and a tertiary alcohol provides two distinct points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of a molecule's properties. The N-methyl group can influence the basicity of the piperidine nitrogen and overall lipophilicity.

The inherent three-dimensionality of the piperidine ring allows for the presentation of substituents in well-defined spatial orientations, which can be crucial for optimal interaction with the binding pockets of proteins such as kinases, G-protein coupled receptors (GPCRs), and enzymes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 1-methyl-4-piperidone. A plausible and efficient synthetic route involves a Strecker or related cyanation reaction followed by reduction.

Experimental Protocol: Synthesis from 1-Methyl-4-piperidone

Step 1: Cyanohydrin Formation and Amination (Strecker Synthesis)

-

To a solution of 1-methyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq).

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine

-

The crude α-aminonitrile from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

-

This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 eq), in the same solvent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

While specific drugs containing the this compound moiety are not yet prevalent in the public domain, the structural features of this building block make it highly attractive for the development of inhibitors for several important drug target classes. The primary amine can act as a key hydrogen bond donor or as a point of attachment for further pharmacophoric extensions, while the tertiary alcohol can engage in hydrogen bonding interactions within a protein binding site.

Potential as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The this compound scaffold can be envisioned as a versatile platform for developing kinase inhibitors. The primary amine can be acylated or derivatized to interact with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The piperidine ring itself can position substituents to occupy hydrophobic pockets within the kinase domain.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest. A hypothetical inhibitor incorporating the this compound scaffold could be designed to target the ATP-binding pocket of one of these kinases.

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Potential as a Scaffold for GPCR Ligands

G-protein coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of modern medicines. The structural rigidity and the presence of a basic nitrogen make the piperidine scaffold a common feature in many GPCR ligands. The this compound building block can serve as a core for developing novel GPCR modulators. The primary amine can be functionalized to interact with key residues in the ligand-binding pocket, while the rest of the scaffold can be tailored to achieve desired selectivity and potency.

Quantitative Data of Structurally Related Compounds

| Compound Class | Target | Moiety | Activity (IC₅₀/Kᵢ) | Reference |

| Piperidine Derivative | ABL Kinase | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 46 nM (IC₅₀) | J. Med. Chem. 2017, 60 (1), pp 273–289 |

| Piperidine Derivative | c-KIT Kinase | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 75 nM (IC₅₀) | J. Med. Chem. 2017, 60 (1), pp 273–289 |

| 4-Aminopiperidine | M₃ Muscarinic Receptor | 4-aminomethylpiperidine | 0.30 nM (Kᵢ) | J. Med. Chem. 2006, 49 (21), pp 6205–6215 |

Note: The compounds listed in this table do not contain the exact this compound building block but are structurally related and serve to illustrate the potential potency achievable with substituted piperidine scaffolds.

Conclusion

The this compound building block represents a promising, albeit currently underutilized, scaffold in medicinal chemistry. Its rigid three-dimensional structure, coupled with two distinct points for chemical diversification, offers a powerful platform for the design of novel therapeutics. While a dedicated body of literature for this specific building block is yet to be established, its synthetic accessibility and the proven success of related piperidine-containing drugs suggest that it holds significant potential for the development of next-generation kinase inhibitors, GPCR modulators, and other targeted therapies. Further exploration of this versatile building block is warranted and is likely to yield novel and potent drug candidates in the near future.

The Pivotal Role of 4-(Aminomethyl)-1-methylpiperidin-4-ol in the Development of Novel Analgesic and Antipruritic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-(Aminomethyl)-1-methylpiperidin-4-ol has emerged as a critical starting material in the synthesis of a novel class of benzamide derivatives with significant therapeutic potential. While the compound itself has not been extensively studied for direct pharmacological activity, its strategic incorporation into more complex molecules has led to the development of promising candidates for the treatment of pain and pruritus. This technical guide provides a comprehensive overview of the synthesis, applications, and therapeutic landscape of compounds derived from this compound, with a focus on the experimental protocols and logical frameworks that underpin their development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its inherent conformational properties and the ability to be readily functionalized make it a privileged structure in medicinal chemistry. This compound represents a key bifunctional building block within this class, possessing both a primary amine and a tertiary alcohol, enabling diverse synthetic transformations. Its principal utility lies in its role as a precursor for a new generation of benzamide derivatives engineered to modulate pain and itch signaling pathways.

A significant breakthrough in the application of this compound is detailed in patent US9359346B2, which describes the synthesis of benzamide derivatives with potent analgesic and antipruritic properties.[2] These derivatives are highlighted for their potential in treating a range of conditions, including neuropathic pain, nociceptive pain, chronic pain, and atopic dermatitis.[2] This guide will delve into the specifics of this synthetic approach and the therapeutic rationale behind it.

Synthesis and Chemical Properties

This compound is a stable, non-chiral molecule that serves as a robust intermediate in multi-step synthetic sequences. It is commercially available, often as a dihydrochloride salt, which enhances its stability and handling properties.[2][3]

General Synthesis of Benzamide Derivatives

The primary therapeutic application of this compound is in the amide coupling reaction with substituted benzoic acids to form novel benzamide derivatives. This reaction is a standard procedure in medicinal chemistry, typically involving the activation of the carboxylic acid group followed by nucleophilic attack by the primary amine of the piperidine derivative.

The general synthetic workflow can be visualized as follows:

Therapeutic Applications and Mechanism of Action

The therapeutic value of this compound is realized through its incorporation into larger molecules that exhibit specific pharmacological activities. The benzamide derivatives synthesized from this core have shown significant promise in the preclinical setting for the management of pain and itch.

Analgesic and Antipruritic Effects

Patent US9359346B2 discloses that novel benzamide derivatives synthesized using this compound exhibit excellent pain-suppressive effects in various animal models, including neuropathic and formalin-induced pain models.[2] This suggests potential applications in treating both chronic and acute pain states.[2] Furthermore, these compounds have demonstrated anti-pruritic efficacy, indicating their utility in conditions like atopic dermatitis by suppressing the initial itching sensation and thereby preventing subsequent skin damage from scratching.[2]

While the precise mechanism of action for these benzamide derivatives is not fully elucidated in the available documentation, their efficacy in neuropathic pain models suggests a potential interaction with components of the nervous system known to be involved in pain signaling.[2]

The logical relationship between the core compound and its therapeutic application is illustrated below:

Key Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a representative benzamide derivative, based on the procedures described in US Patent 9,359,346 B2.[2]

Synthesis of a Benzamide Derivative (Exemplified by VVZ-053)

Objective: To synthesize a benzamide compound by coupling this compound dihydrochloride with a substituted benzoic acid.

Materials:

-

This compound dihydrochloride

-

Substituted benzoic acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid for other derivatives)

-

Coupling agents (e.g., HATU, HOBt)

-

Amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoic acid (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Activation: To the solution from step 1, add HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 10 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve this compound dihydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base.

-

Coupling Reaction: Add the solution from step 3 to the activated acid mixture from step 2. Allow the reaction to stir at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

As this compound is an intermediate, direct quantitative pharmacological data such as IC₅₀ or binding affinities are not available in the public domain. The therapeutically relevant data pertains to the final benzamide derivatives. The table below summarizes the key compounds derived from this intermediate as described in patent US9359346B2.[2]

| Compound ID | Starting Materials | Reported Yield | Therapeutic Indication |

| VVZ-053 | This compound dihydrochloride, specific benzoic acid derivative | 92.8% | Pain, Itching |

| VVZ-055 | This compound hydrochloride, 4-amino-5-chloro-2-methoxybenzoic acid | 50.3% | Pain, Itching |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it does not appear to possess intrinsic therapeutic properties, its role as a key intermediate in the synthesis of novel benzamide derivatives with potent analgesic and antipruritic activities is well-established. The synthetic accessibility and the demonstrated preclinical efficacy of its derivatives make this piperidine core an attractive starting point for the development of new therapeutics for pain and itch. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these benzamide derivatives to fully realize their therapeutic potential. This will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for 4-(Aminomethyl)-1-methylpiperidin-4-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol is a bifunctional heterocyclic compound containing a primary amine and a tertiary alcohol on a piperidine scaffold. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, offering multiple points for diversification. The piperidine moiety is a common motif in pharmaceuticals, often imparting favorable pharmacokinetic properties. The presence of both a nucleophilic amine and a hydroxyl group allows for the construction of complex molecules and diverse chemical libraries.

Proposed Synthesis of this compound

A plausible and efficient route to synthesize this compound is via a modified Strecker synthesis starting from 1-methylpiperidin-4-one. This pathway involves the formation of an α-aminonitrile intermediate, which is subsequently reduced to the target primary amine.

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile

-

To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) in aqueous ethanol (1:1) at 0 °C, add ammonium chloride (1.2 eq).

-

Stir the mixture for 15 minutes, then add a solution of potassium cyanide (1.2 eq) in water dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

-

To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-amino-1-methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

The resulting residue is the tertiary alcohol, which is formed by the reduction of the nitrile and concomitant hydrolysis during workup. Purify the crude product by column chromatography on silica gel.

Application in Organic Synthesis

The primary aminomethyl group of this compound is a versatile handle for various synthetic transformations. Below are protocols for common applications.

Amide Coupling

The primary amine can be readily acylated with carboxylic acids or their activated derivatives to form amides, a key linkage in many pharmaceutical compounds.

Experimental Workflow: Amide Coupling

Caption: Workflow for amide coupling with this compound.

Experimental Protocol: Amide Coupling

-

Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Based on Analogous Reactions)

| Coupling Partner (Acid) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Analogous Substrate Used |

| Chromone-2-carboxylic acid | EDC·HCl | DMAP | DCM | 12 | ~75-85 | 4-Amino-N-Boc-piperidine[1] |

| Boc-Proline | EDC, HOBt, DMAP | - | Acetonitrile | 5 | 90 | Boc-piperidine-4-amine[2] |

| Fmoc-Amino Acid (on resin) | DIC, HOBt | - | DMF | 2-4 | >95 | 1-Boc-4-(aminomethyl)piperidine[3] |

Reductive Amination

Reaction with aldehydes or ketones followed by in-situ reduction of the resulting imine/enamine provides a direct method for N-alkylation of the primary amine.

Experimental Workflow: Reductive Amination

Caption: Workflow for reductive amination of this compound.

Experimental Protocol: Reductive Amination

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture.[4][5]

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Based on Analogous Reactions)

| Carbonyl Partner | Reducing Agent | Solvent | Time (h) | Yield (%) | Analogous Substrate Used |

| Formalin | NaBH(OAc)₃ | DCE | 16 | 88 | 4-(2-Aminoethyl)piperidine derivative[6] |

| Acetaldehyde | NaBH(OAc)₃ | DCE | 16 | 91 | 4-(2-Aminoethyl)piperidine derivative[6] |

| Various Aldehydes | NaBH(OAc)₃ | DCM | 12-24 | 70-95 | 1-Boc-4-(aminomethyl)piperidine[4] |

| Various Ketones | NaBH₃CN | MeOH | 24 | 60-85 | Various amines[5] |

N-Alkylation with Alkyl Halides

Direct alkylation of the primary amine with electrophilic alkyl halides in the presence of a base is a fundamental method for introducing alkyl substituents.

Logical Relationship: N-Alkylation

Caption: Logical relationship of components in an N-alkylation reaction.

Experimental Protocol: N-Alkylation

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or triethylamine (Et₃N) (1.5 eq).

-

Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, filter off any inorganic salts if present.

-

Dilute the filtrate with water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data (Based on Analogous Reactions)

| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Analogous Substrate Used |

| Benzyl Bromide | K₂CO₃ | DMF | RT | 12 | ~80-90 | Boc-protected 4-aminomethylpiperidine[7] |

| Ethyl Iodide | Et₃N | Acetonitrile | 50 | 18 | ~70-85 | Various primary amines |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 | Various primary amines |

Disclaimer: The provided protocols and quantitative data are illustrative and based on reactions with structurally similar compounds. Researchers should perform their own optimization for reactions involving this compound. Standard laboratory safety procedures should be followed at all times.

References

- 1. mdpi.com [mdpi.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental procedures for "4-(Aminomethyl)-1-methylpiperidin-4-ol" in medicinal chemistry

Application Notes and Protocols for 4-(Aminomethyl)-1-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of the functionalized piperidine, This compound , as a valuable building block in medicinal chemistry. Detailed protocols for its synthesis and a key application in the development of potential analgesic agents are provided, along with representative biological assay methods and relevant signaling pathways.

Application Notes

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its three-dimensional architecture allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. This compound is a versatile bifunctional building block, offering a primary amine for amide bond formation or other derivatizations, a tertiary alcohol that can influence solubility and hydrogen bonding, and a methylated piperidine nitrogen that impacts basicity and pharmacokinetic properties.

Key Applications in Drug Discovery:

-

Scaffold for Novel Therapeutics: This compound serves as a key intermediate in the synthesis of more complex molecules. Its utility has been demonstrated in the creation of novel benzamide derivatives with potential analgesic properties.

-

Modulation of Physicochemical Properties: The inherent properties of the this compound scaffold can be leveraged to improve the drug-like characteristics of a lead compound, including solubility, lipophilicity, and metabolic stability.

-

Exploration of Structure-Activity Relationships (SAR): The primary amine provides a convenient handle for the systematic introduction of a wide range of substituents, enabling thorough exploration of SAR to optimize potency and selectivity for a given biological target.

Featured Application: Synthesis of Benzamide-Based Analgesics

A documented application of this compound is its use as a key intermediate in the synthesis of novel benzamide derivatives. As described in U.S. Patent US9359346B2, this building block can be coupled with substituted benzoic acids to generate compounds with significant pain-suppressive effects. This highlights its role in constructing molecules for indications such as chronic and neuropathic pain.

Experimental Protocols

Protocol 1: Synthesis of this compound Acetate

This protocol describes a two-step synthesis starting from 1-methyl-4-piperidone. The first step is a Henry reaction with nitromethane, followed by the reduction of the nitro group to a primary amine.

Materials and Reagents:

-

1-methyl-4-piperidone

-

Nitromethane

-

Sodium metal

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Raney Nickel catalyst

-

Acetonitrile

-

Ethyl Acetate

-

Hydrogenation apparatus

-

Standard laboratory glassware

Procedure:

-

Step 1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add a mixture of 1-methyl-4-piperidone (1.0 eq) and nitromethane (1.3 eq) dropwise, maintaining the reaction temperature at approximately 50°C.

-